molecular formula C10H15ClO3S B018192 ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride CAS No. 39262-22-1

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

Cat. No. B018192
CAS RN: 39262-22-1
M. Wt: 250.74 g/mol
InChI Key: BGABKEVTHIJBIW-XVKPBYJWSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex due to its bicyclic nature. The related compound (1R,4S)-Bicyclo[2.2.1]heptan-2-one has a molecular formula of C7H10O, an average mass of 110.154 Da, and a monoisotopic mass of 110.073166 Da .

Scientific Research Applications

  • Sulfenyletherification of Unsaturated Alcohols : Methanesulfenyl chloride, a related compound, is useful for sulfenyletherification of unsaturated alcohols (Gao et al., 2018).

  • Synthesis of Indenes : Methanesulfonic acid, another related chemical, improves the preparation of indenes with better overall yields (Camps et al., 1984).

  • Norbornane Derivatives and Cage Compounds Synthesis : Dimethyl 7-oxobicyclo[2.2.1]-heptane-exo-2, exo-3-dicarboxylate serves as a well-functionalized intermediate for synthesizing norbornane derivatives and cage compounds (Camps et al., 1990).

  • Episulfone Production : The reaction of d-camphor-10-sulfonyl chloride with d-2-Oxo-7,7-dimethyl-1-vinylbicyclo[2.2.1]heptane results in the production of triethylamine hydrochloride and episulfone (Fischer & Opitz, 2003).

  • Crystal Structure Analysis : ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride crystallizes in a specific space group, contributing to the understanding of its molecular structure (Lalancette et al., 1997).

  • Functional Monomer Synthesis : 2-Acrylamido-7,7-dimethyl-1-sulfomethylbicyclo[2.2.1]heptane, a related compound, is a water-soluble functional monomer useful in various applications (Cha, 2014).

  • Pharmaceutical Manufacturing : The enantiomers of camphorsulfonic acid, a related compound, are used in the manufacture of active pharmaceutical ingredients (Cheng et al., 2022).

properties

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGABKEVTHIJBIW-XVKPBYJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431225
Record name [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

CAS RN

39262-22-1, 4552-50-5
Record name [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-10-Camphorsulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-Camphorsulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
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((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
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((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
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((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
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((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
Reactant of Route 6
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

Citations

For This Compound
3
Citations
MG Hahn, T Lampe, S El Sheikh… - Journal of Medicinal …, 2021 - ACS Publications
Herein we describe the discovery, mode of action, and preclinical characterization of the soluble guanylate cyclase (sGC) activator runcaciguat. The sGC enzyme, via the formation of …
Number of citations: 35 pubs.acs.org
RN Adamek, CN Suire, RW Stokes… - …, 2021 - Wiley Online Library
Insulin‐degrading enzyme (IDE) is a human mononuclear Zn 2+ ‐dependent metalloenzyme that is widely regarded as the primary peptidase responsible for insulin degradation. …
B Yu, S Zou, H Huang - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient palladium-catalyzed ring-closing reaction of aminodienes with N,O-acetals for the synthesis of saturated N-heterocycles is described. The reaction is consistently operated at …
Number of citations: 9 pubs.acs.org

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